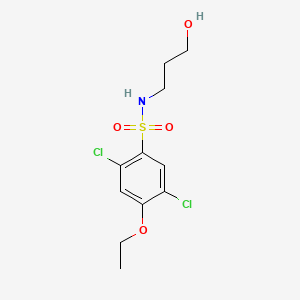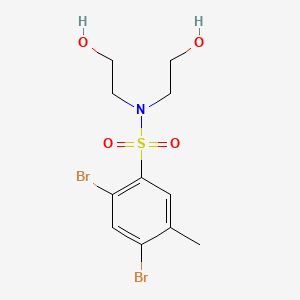![molecular formula Br3Sm B1171876 Hydroxy-[4-(hydroxyamino)-1-oxidoquinolin-1-ium-7-yl]-oxoazanium CAS No. 13442-16-5](/img/structure/B1171876.png)
Hydroxy-[4-(hydroxyamino)-1-oxidoquinolin-1-ium-7-yl]-oxoazanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydroxy-[4-(hydroxyamino)-1-oxidoquinolin-1-ium-7-yl]-oxoazanium is a synthetic compound known for its significant role in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound is a derivative of quinoline, a heterocyclic aromatic organic compound. It is characterized by the presence of a hydroxyamino group at the 4-position and a nitro group at the 7-position on the quinoline ring, with an oxide group at the 1-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hydroxy-[4-(hydroxyamino)-1-oxidoquinolin-1-ium-7-yl]-oxoazanium typically involves the nitration of quinoline derivatives followed by the introduction of the hydroxyamino group. One common method includes the nitration of 4-aminoquinoline to form 4-nitroquinoline, which is then oxidized to 4-nitroquinoline 1-oxide. The final step involves the reduction of the nitro group to a hydroxyamino group under controlled conditions using reducing agents such as sodium dithionite or catalytic hydrogenation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Hydroxy-[4-(hydroxyamino)-1-oxidoquinolin-1-ium-7-yl]-oxoazanium undergoes various chemical reactions, including:
Oxidation: The hydroxyamino group can be oxidized to form nitroso derivatives.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro and hydroxyamino positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite, catalytic hydrogenation, and zinc dust in acidic conditions are frequently used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides are used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Hydroxy-[4-(hydroxyamino)-1-oxidoquinolin-1-ium-7-yl]-oxoazanium has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other quinoline derivatives.
Biology: Employed in studies of DNA damage and repair mechanisms due to its ability to form DNA adducts.
Medicine: Investigated for its potential anticancer properties and its role in inducing oxidative stress in cancer cells.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of Hydroxy-[4-(hydroxyamino)-1-oxidoquinolin-1-ium-7-yl]-oxoazanium involves its interaction with DNA, leading to the formation of bulky DNA adducts. These adducts interfere with DNA replication and transcription, resulting in mutations and cell death. The compound is metabolized to reactive intermediates that generate oxidative stress, further contributing to its genotoxic effects. The primary molecular targets include DNA and various enzymes involved in DNA repair pathways .
Comparison with Similar Compounds
Similar Compounds
4-Nitroquinoline 1-oxide: A closely related compound with similar genotoxic properties.
4-Hydroxyaminoquinoline: Another derivative with a hydroxyamino group but lacking the nitro group.
7-Nitroquinoline: A simpler derivative with only the nitro group at the 7-position.
Uniqueness
Hydroxy-[4-(hydroxyamino)-1-oxidoquinolin-1-ium-7-yl]-oxoazanium is unique due to the presence of both hydroxyamino and nitro groups, which confer distinct chemical reactivity and biological activity. Its ability to form stable DNA adducts and induce oxidative stress makes it a valuable tool in studying DNA damage and repair mechanisms .
Properties
CAS No. |
13442-16-5 |
|---|---|
Molecular Formula |
Br3Sm |
Molecular Weight |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,3,6-Trimethylhexahydro-1H-cyclopenta[c][1,2]oxazole](/img/structure/B1171796.png)


